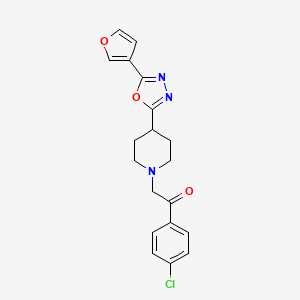

![molecular formula C22H20N6O2S2 B2940154 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole CAS No. 477869-48-0](/img/structure/B2940154.png)

2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

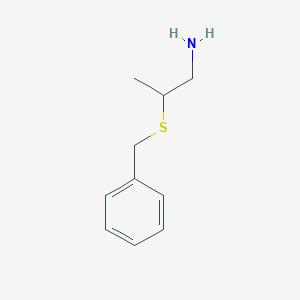

The compound “2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings. It includes a benzothiazole ring, a nitro group, a piperazine ring, and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzothiazole and pyrimidine rings are aromatic and planar, while the piperazine ring is saturated and therefore not planar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the nitro group could make the compound more reactive .Applications De Recherche Scientifique

Anticancer Activity

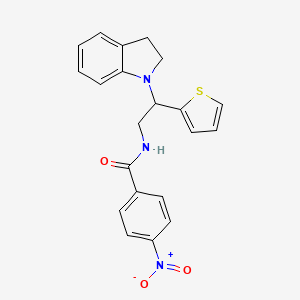

Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have demonstrated significant anticancer activities. A study synthesized novel benzimidazole derivatives to investigate their anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines. The compounds showed selective cytotoxicities, high DNA synthesis inhibition rates, and high apoptotic cell percentages on both cell lines, indicating their potential as anticancer agents (Çiftçi, Temel, & Yurttaş, 2021).

Antimicrobial Activity

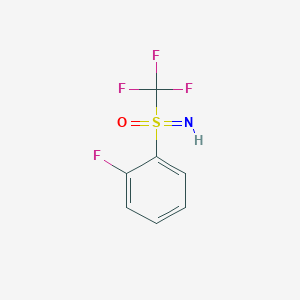

Synthesized derivatives have been tested for their antimicrobial properties. For instance, a study on the synthesis of fluoro-substituted sulphonamide benzothiazole and its antimicrobial screening revealed that these compounds exhibit significant anti-microbial activity. This highlights the potential of such derivatives in combating microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

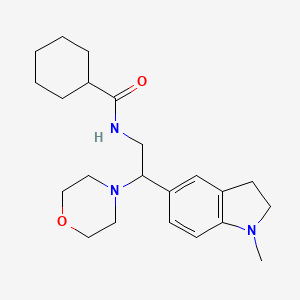

Nitrogen Sulfur Heterocycles in Medicinal Chemistry

Nitrogen-sulfur containing heterocycles are of significant interest due to their bioactive behavior. A review focused on nitrogen-sulfur heterocycles, especially those involving thiazole, thiazine, pyrimidine, morpholine, and piperazine heterosystems, due to their unique structural features and broad spectrum of biological and pharmacological activities. Such compounds have been found useful in various industries, including medicinal/pharmaceutical, due to their novel modes of action and broad spectrum of activity (Sharma, Amin, & Kumar, 2020).

Antitubercular and Antileishmaniasis Activity

Research on repositioning antitubercular nitroimidazole derivatives for neglected tropical diseases found that certain modifications to the aryloxy side chain of these compounds could improve solubility and safety without compromising activity against visceral leishmaniasis (VL). This study highlights the potential use of nitroimidazole derivatives in developing first-in-class drug candidates for VL (Thompson et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-nitro-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2S2/c29-28(30)18-14-16(15-26-10-12-27(13-11-26)21-23-8-3-9-24-21)6-7-20(18)32-22-25-17-4-1-2-5-19(17)31-22/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMMWQLRQTXXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-])C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)

![Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2940083.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)

![2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2940090.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2940091.png)